molecular formula C14H16O2 B2459111 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287311-67-3

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2459111
CAS No.: 2287311-67-3
M. Wt: 216.28
InChI Key: WPCASXOVMOESIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic carboxylic acid featuring a rigid bicyclo[1.1.1]pentane (BCP) core substituted at position 3 with a 2-phenylethyl group and at position 1 with a carboxylic acid moiety. The BCP scaffold is a high-energy, strained structure increasingly used in medicinal chemistry as a bioisostere for phenyl or tert-butyl groups due to its three-dimensionality and metabolic stability . The phenylethyl substituent introduces aromaticity and lipophilicity, while the carboxylic acid enhances solubility and enables hydrogen-bonding interactions.

Properties

IUPAC Name

3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCASXOVMOESIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods. One common approach involves the homolytic aromatic alkylation protocol. This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product . Another method involves the photochemical addition of propellane to diacetyl, followed by a series of transformations to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using flow chemistry techniques, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.

    Reduction: Reducing agents can be used to convert the carboxylic acid group into an alcohol or other reduced forms.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Properties
The compound serves as a bioisostere, which is crucial in drug design to enhance the pharmacokinetic properties of therapeutic agents. Its unique bicyclic structure allows it to mimic the spatial arrangement of more traditional phenyl groups while potentially offering improved solubility and bioavailability .

Anticancer Activity
Research indicates that derivatives of bicyclo[1.1.1]pentane compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can selectively target cancer cells, demonstrating significant antiproliferative activity against various cell lines, including HCT-116 and MCF-7 . The mechanism of action often involves interactions with specific molecular targets, which can lead to apoptosis in cancer cells.

Synthesis and Derivative Development

Synthetic Routes
The synthesis of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methodologies, including metal-free homolytic aromatic alkylation processes. This flexibility in synthesis allows for the creation of various derivatives that can be tailored for specific applications in drug development and material sciences .

Case Study: Anticancer Compounds
A notable study synthesized a series of derivatives based on the bicyclo[1.1.1]pentane framework, confirming their structures through NMR and mass spectrometry. The synthesized compounds demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating their potential as effective anticancer agents .

Materials Science

Polymer Applications
Bicyclo[1.1.1]pentane derivatives are also being explored for their applications in polymer science due to their unique structural properties that can enhance mechanical strength and thermal stability. These compounds can serve as building blocks for creating advanced materials with tailored properties for specific industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The strained bicyclic framework allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The phenylethyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the BCP Core

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Replaces the phenylethyl group with a trifluoromethyl (-CF₃) group.
  • Properties :
    • Enhanced lipophilicity (logP increased by ~1.5 units compared to the phenylethyl derivative).
    • Improved metabolic stability due to the electron-withdrawing CF₃ group.
    • Reduced steric bulk compared to phenylethyl.
  • Applications : Used in drug candidates targeting enzymes requiring hydrophobic interactions .
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Substitutes phenylethyl with a 4-bromophenyl group.
  • Molecular weight increases by ~90 Da (267.12 g/mol vs. target compound’s ~232 g/mol). pKa ~4.79, similar to the target compound’s carboxylic acid .
  • Applications : Explored in kinase inhibitors for oncology .
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Methoxycarbonyl (-COOMe) replaces phenylethyl.
  • Properties :
    • Higher polarity (logP reduced by ~2 units).
    • Ester group prone to hydrolysis under physiological conditions.
    • Used as an intermediate for further functionalization .

Functional Group Modifications

3-((R)-Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure: Adds an amino-carboxymethyl side chain at position 3.
  • Properties :
    • Dual carboxylic acid groups enhance water solubility.
    • Chiral center enables stereoselective interactions with biological targets.
  • Applications: Investigated as a constrained amino acid analog in peptide synthesis .
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Difluoromethyl (-CHF₂) substituent.
  • Properties :
    • Moderate lipophilicity (between CF₃ and phenylethyl).
    • Fluorine atoms improve metabolic stability and membrane permeability.
  • Synthesis : Achieved via LiAlH₄ reduction of the corresponding acid .

Halogenated Derivatives

3-Bromobicyclo[1.1.1]pentane-1-carboxylic Acid
  • Structure : Bromine directly attached to the BCP core.
  • Properties :
    • High density (1.758 g/cm³) due to bromine’s heavy atom effect.
    • Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) pKa (Carboxylic Acid) Key Features
3-(2-Phenylethyl)BCP-1-carboxylic acid ~232 3.2 ~4.7 High lipophilicity, aromatic stacking
3-(Trifluoromethyl)BCP-1-carboxylic acid 208.1 2.8 4.5 Metabolic stability, moderate logP
3-(4-Bromophenyl)BCP-1-carboxylic acid 267.1 3.8 4.8 Halogen bonding, heavy atom
3-(Methoxycarbonyl)BCP-1-carboxylic acid 182.2 1.1 4.6 Polar, hydrolyzable ester

Biological Activity

3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, synthesis, and therapeutic implications, supported by data tables and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}O2_2
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 22287-28-1
  • Structural Characteristics : The bicyclo[1.1.1]pentane framework provides rigidity and metabolic stability, which are advantageous in drug design.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes (BCPs), including derivatives such as this compound. Research indicates that compounds with this bicyclic structure can act as effective regulators of inflammatory responses:

  • Mechanism of Action : BCPs are believed to modulate inflammatory pathways by influencing the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), a critical transcription factor in inflammation.
  • Case Study Findings : In vitro assays demonstrated that BCP derivatives significantly reduced lipopolysaccharide (LPS)-induced NFκB activity and pro-inflammatory cytokine release (e.g., TNFα, MCP1) in human monocyte cell lines .

Structure-Activity Relationship (SAR)

The incorporation of a bicyclo[1.1.1]pentane moiety has been shown to enhance the metabolic stability and bioactivity of various drug candidates:

CompoundIC50_{50} (nM)Activity Description
BCP-sLXm 6a< 10High anti-inflammatory activity; significantly attenuates NFκB activation
BCP-sLXm 6b50Moderate anti-inflammatory effects; less potent than 6a

This table summarizes the potency of selected BCP derivatives in anti-inflammatory assays, indicating their potential for therapeutic applications .

Synthesis Approaches

The synthesis of this compound involves several key steps that enhance the yield and purity of the final product:

  • Synthetic Route : A modular approach utilizing Suzuki coupling reactions has been employed to construct the desired BCP framework efficiently.
  • Yield Data : Recent syntheses reported yields ranging from 66% to 77% for various intermediates leading to the final compound .

Therapeutic Applications

The unique properties of BCPs make them promising candidates in drug development:

  • Drug Design : The rigid structure allows for better interaction with biological targets compared to more flexible molecules, potentially leading to improved pharmacokinetic profiles.
  • Clinical Relevance : The application of BCPs has been demonstrated in various therapeutic contexts, including as replacements for traditional phenyl rings in drug scaffolds, enhancing solubility and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via photochemical routes using [1.1.1]propellane intermediates. For example, UV irradiation (450 W medium-pressure lamp at −10°C) of 1,3-diacetylbicyclo[1.1.1]pentane with 2-phenylethyl substituents in pentane/2,3-butanedione yields the bicyclic core. Subsequent hydrolysis of ester groups (e.g., methoxycarbonyl) to carboxylic acid is achieved using acidic or basic conditions. Purification involves cold pentane/diethyl ether washes to isolate crystalline products .

Q. How can researchers confirm the structural integrity and purity of this bicyclic compound?

  • Methodological Answer : Employ a combination of analytical techniques:

  • 1H/13C NMR spectroscopy : Confirm the bicyclic framework and substituent positions (e.g., phenylethyl integration ratios). Deuterated solvents (e.g., CDCl3) are recommended for resolution.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • HPLC with UV detection : Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients.
  • IR spectroscopy : Verify carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. What are the key stability considerations for handling this compound under acidic or basic conditions?

  • Methodological Answer : Bicyclo[1.1.1]pentane derivatives are prone to ring-opening rearrangements in acidic environments. For instance, 2-phenyl-substituted analogs rearrange to cyclopentenol derivatives under mild acid (pH < 4). To mitigate this, store the compound in inert atmospheres (N2/Ar) at 2–8°C and avoid prolonged exposure to protic acids. Neutral buffers (pH 6–8) are recommended for aqueous workups .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodological Answer : Use a 2^k factorial design to screen variables (e.g., temperature, irradiation time, solvent ratio). For example:

  • Factors : Temperature (−10°C vs. 0°C), UV lamp intensity (300 W vs. 450 W), and diacetyl concentration (1.5 eq vs. 2.0 eq).
  • Response variables : Yield (%) and purity (HPLC area%).
  • Analysis : ANOVA identifies significant factors. A central composite design refines optimal conditions .

Q. How do computational models predict the reactivity of this compound in radical addition reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the central bond cleavage energy of the bicyclo[1.1.1]pentane core. COMSOL Multiphysics coupled with AI-driven algorithms may predict regioselectivity in radical additions (e.g., methyl vs. phenyl group reactivity). These models guide experimental prioritization of substituents .

Q. How to resolve contradictions in reported stability data across different studies?

  • Methodological Answer : Conduct controlled stability studies under standardized conditions (pH, temperature, solvent). For example:

  • Contradiction : Some studies report decomposition at pH 3, while others observe stability.
  • Resolution : Compare ionic strength (e.g., 0.1 M vs. 1.0 M buffers) and counterion effects (Cl⁻ vs. SO4²⁻). Use LC-MS to track degradation products (e.g., cyclopentenol derivatives) .

Q. What strategies enable the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Bridgehead modifications : Replace the carboxylic acid with tert-butoxycarbonyl (Boc)-protected amines via amide coupling (EDC/HOBt).
  • Phenylethyl substitutions : Introduce electron-withdrawing groups (e.g., nitro, chloro) via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
  • Validation : Compare bioactivity (e.g., enzyme inhibition) using radiolabeled assays or surface plasmon resonance (SPR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.